2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-
CAS No.: 20443-91-8
Cat. No.: VC13583236
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20443-91-8 |
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Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | 2-(4-nitrophenoxy)oxane |
Standard InChI | InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2 |
Standard InChI Key | FCIBEQMWPFEHGQ-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a six-membered tetrahydropyran (oxane) ring with a 4-nitrophenoxy substituent at the C-2 position. Key structural data include:
Property | Value | Source |
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Molecular Formula | C₁₁H₁₃NO₄ | |
Molecular Weight | 223.22 g/mol | |
IUPAC Name | 2-(4-Nitrophenoxy)oxane | |
SMILES | C1CCOC(C1)OC2=CC=C(C=C2)N+[O-] | |
InChI Key | FCIBEQMWPFEHGQ-UHFFFAOYSA-N |
The nitro group at the para position of the phenoxy moiety enhances electrophilicity, facilitating nucleophilic substitution reactions .
Spectroscopic and Physical Properties
While explicit spectroscopic data (e.g., NMR, IR) for this compound are scarce in the provided sources, analogous structures such as 4-nitrophenyl glycosides exhibit strong UV-Vis absorption near 400 nm due to the nitroaromatic group, making them useful in colorimetric assays . The compound’s solubility is likely moderate in polar aprotic solvents like DMF or DMSO, as suggested by its use in domino reactions under basic conditions .
Synthesis and Reaction Pathways
Direct Synthesis Methods
The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol derivatives and 4-nitrophenyl halides. For example:
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Alkylation of Tetrahydropyran-2-ol:
Reacting tetrahydropyran-2-ol with 4-nitrofluorobenzene in the presence of a base (e.g., K₂CO₃) yields the target compound . -
Domino Reactions:
Base-promoted domino reactions involving α-aroylketene dithioacetals and malononitrile have been employed to synthesize structurally related 2H-pyranones, demonstrating the versatility of pyran intermediates in constructing complex frameworks .
Functionalization and Derivatives
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Enzymatic Substrates: Derivatives like 4-nitrophenyl-α-L-arabinopyranoside (CAS 72732-54-8) are synthesized by substituting the hydroxyl group of arabinose with a 4-nitrophenoxy group, enabling chromogenic detection of glycosidase activity .
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Ring-Opening Reactions: The tetrahydropyran ring can undergo acid-catalyzed ring-opening to form linear ketones or lactones, useful in fragrances and pharmaceuticals .
Applications in Research and Industry
Biochemical Assays
4-Nitrophenyl glycosides, including derivatives of tetrahydro-2H-pyran, serve as chromogenic substrates for detecting glycosidase activity. Hydrolysis by enzymes releases 4-nitrophenol, which is quantifiable via UV-Vis spectroscopy . For instance:
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α-L-Arabinofuranosidase Assays: 4-Nitrophenyl-β-L-arabinopyranoside (CAS 72732-54-8) is a standard substrate for quantifying enzyme activity in plant biomass degradation studies .
Organic Synthesis Intermediate
The compound’s nitro group and ether linkage make it a valuable intermediate:
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Domino Reactions: In situ generation of 2H-pyranones enables one-pot synthesis of tetrahydronaphthalenes and polyaromatic hydrocarbons, leveraging consecutive cyclization and ring-opening steps .
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Prodrug Design: The nitro group can be reduced to an amine, facilitating prodrug activation in medicinal chemistry .
Parameter | Specification | Source |
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Signal Word | Warning | |
Precautionary Statements | P233, P240, P241, P242 | |
Storage | Tightly closed, inert atmosphere, 2–8°C |
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight the use of 2H-pyran derivatives in asymmetric catalysis. For example, chiral pyran-based ligands have been employed in enantioselective hydrogenation reactions, though this specific compound remains underexplored .
Drug Discovery
The tetrahydropyran scaffold is prevalent in bioactive molecules, such as antiviral agents and kinase inhibitors. Functionalization of the nitro group could yield novel candidates for targeted therapies .
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